molecular formula C29H26ClN3O4S B12490286 Ethyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12490286
M. Wt: 548.1 g/mol
InChI Key: QPKYXNUJZPXEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the piperazine and benzoyl groups. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the benzoyl group to alcohol.

    Substitution: Halogenation or nitration of the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE: can be compared with other benzothiophene derivatives, such as:

Uniqueness

The uniqueness of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE lies in its specific structural features, such as the presence of the benzoylpiperazine and benzothiophene moieties. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H26ClN3O4S

Molecular Weight

548.1 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C29H26ClN3O4S/c1-2-37-29(36)20-12-13-23(32-14-16-33(17-15-32)28(35)19-8-4-3-5-9-19)22(18-20)31-27(34)26-25(30)21-10-6-7-11-24(21)38-26/h3-13,18H,2,14-17H2,1H3,(H,31,34)

InChI Key

QPKYXNUJZPXEGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.